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Compound of Interest

Compound Name: Cu(TMHD)2

Cat. No.: B13154254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly known as Cu(TMHD)₂, is a

metal-organic precursor widely utilized in the fabrication of high-purity copper and copper oxide

thin films.[1][2] Its excellent thermal stability, volatility, and solubility in organic solvents make it

an ideal candidate for various deposition techniques, including Metal-Organic Chemical Vapor

Deposition (MOCVD) and Atomic Layer Deposition (ALD).[2] These thin films are crucial in a

range of applications such as semiconductors, microelectronics, optoelectronics, renewable

energy, and catalysis.[1][2] This document provides detailed protocols and application notes for

the deposition of thin films using Cu(TMHD)₂.

Precursor Specifications
Cu(TMHD)₂ is a dark violet crystalline powder with the chemical formula C₂₂H₃₈CuO₄.[1] Key

properties of the precursor are summarized in the table below.
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Property Value

Molecular Weight 430.08 g/mol [1]

Appearance Dark violet crystalline powder[1]

Purity Typically 99% - 99.5%[1][3]

Melting Point ~198 °C[1]

Sublimation Temperature 100 °C at 0.1 mmHg[1]

CAS Number 14040-05-2[1]

Safety and Handling
Cu(TMHD)₂ should be handled with standard safety precautions.[1] It is classified under hazard

codes H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and

respiratory irritation.[1][4]

General Handling Precautions:

Use in a well-ventilated area or under a fume hood.[4]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]

Avoid contact with skin and eyes.[4][6]

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a

face shield, nitrile or rubber gloves, and protective clothing.[4][6]

Wash hands thoroughly after handling.[6]

Storage:

Store in a cool, dry, and well-ventilated area.[4]

Keep the container tightly closed to prevent contamination.[1][6]

Store away from heat, sparks, and open flames.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://www.strem.com/product/29-3000
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://prochemonline.com/wp-content/uploads/2021/06/1596-1.CopperBis2266Tetramethyl35Heptanedionate-1.pdf
https://prochemonline.com/wp-content/uploads/2021/06/1596-1.CopperBis2266Tetramethyl35Heptanedionate-1.pdf
https://prochemonline.com/wp-content/uploads/2021/06/1596-1.CopperBis2266Tetramethyl35Heptanedionate-1.pdf
https://www.fishersci.co.uk/store/msds?partNumber=11342468&productDescription%3DBIS%282266-TETRAMETHYL-35-+HEPT.%29COPPE+%28II%29+99%25+5G&countryCode=GB&language=en
https://prochemonline.com/wp-content/uploads/2021/06/1596-1.CopperBis2266Tetramethyl35Heptanedionate-1.pdf
https://www.gelest.com/wp-content/uploads/AKC262_COPPERII-2266-TETRAMETHYL-35-HEPTANEDIONATE_GHS-US_English-US.pdf
https://prochemonline.com/wp-content/uploads/2021/06/1596-1.CopperBis2266Tetramethyl35Heptanedionate-1.pdf
https://www.gelest.com/wp-content/uploads/AKC262_COPPERII-2266-TETRAMETHYL-35-HEPTANEDIONATE_GHS-US_English-US.pdf
https://www.gelest.com/wp-content/uploads/AKC262_COPPERII-2266-TETRAMETHYL-35-HEPTANEDIONATE_GHS-US_English-US.pdf
https://prochemonline.com/wp-content/uploads/2021/06/1596-1.CopperBis2266Tetramethyl35Heptanedionate-1.pdf
https://ereztech.com/2266-tetramethyl-35-heptanedionateiicopper-cas-14040-05-2/
https://www.gelest.com/wp-content/uploads/AKC262_COPPERII-2266-TETRAMETHYL-35-HEPTANEDIONATE_GHS-US_English-US.pdf
https://www.gelest.com/wp-content/uploads/AKC262_COPPERII-2266-TETRAMETHYL-35-HEPTANEDIONATE_GHS-US_English-US.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13154254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thin Film Deposition Techniques
Cu(TMHD)₂ is a versatile precursor for several thin film deposition techniques, primarily

MOCVD and ALD, which allow for the controlled growth of copper or copper oxide films.

Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely used technique for depositing high-quality thin films with good uniformity

and composition control.[7] In this process, Cu(TMHD)₂ is vaporized and transported by a

carrier gas into a reaction chamber where it thermally decomposes on a heated substrate to

form a thin film. The choice of carrier gas and the presence of a reducing agent can be used to

control the composition of the deposited film (i.e., pure copper vs. copper oxide).
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Gas Delivery

Precursor Delivery

MOCVD Reactor Exhaust

Ar Carrier Gas

Reaction Chamber

H₂ Reducing Agent (optional)

Cu(TMHD)₂ Source

Vacuum PumpHeated Substrate Scrubber
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Start ALD Cycle

Pulse Cu(TMHD)₂

Purge with Inert Gas

Self-limiting adsorption

Pulse Co-reactant (e.g., H₂ plasma, H₂O)

Purge with Inert Gas

Surface reaction

End Cycle, Repeat for Desired Thickness

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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